molecular formula C15H17O5P B12655088 Phosphonic acid, methyl-, bis(4-methoxyphenyl) ester CAS No. 60705-73-9

Phosphonic acid, methyl-, bis(4-methoxyphenyl) ester

Cat. No.: B12655088
CAS No.: 60705-73-9
M. Wt: 308.27 g/mol
InChI Key: GSNDZLATYPGZQS-UHFFFAOYSA-N
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Description

Phosphonic acid, methyl-, bis(4-methoxyphenyl) ester is a diaryl ester prodrug of the antimicrobial agent FR900096. It was developed to enhance the bioavailability of phosphonic acid derivatives, which are known for their antimalarial activity. The compound features a central methylphosphonic acid core esterified with two 4-methoxyphenyl groups. Early studies demonstrated its efficacy in vivo, with significant antimalarial activity observed in preclinical models. However, concerns about toxicity arose due to the liberation of phenolic byproducts during metabolic conversion .

Properties

CAS No.

60705-73-9

Molecular Formula

C15H17O5P

Molecular Weight

308.27 g/mol

IUPAC Name

1-methoxy-4-[(4-methoxyphenoxy)-methylphosphoryl]oxybenzene

InChI

InChI=1S/C15H17O5P/c1-17-12-4-8-14(9-5-12)19-21(3,16)20-15-10-6-13(18-2)7-11-15/h4-11H,1-3H3

InChI Key

GSNDZLATYPGZQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OP(=O)(C)OC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, methyl-, bis(4-methoxyphenyl) ester typically involves the reaction of phosphonic acid diethyl ester with 4-methoxyphenyl magnesium bromide in tetrahydrofuran under an inert atmosphere. The reaction is carried out at temperatures ranging from 0°C to 20°C for approximately 2.33 hours. The resulting product is then treated with hydrogen chloride in tetrahydrofuran, tert-butyl methyl ether, and water at 0°C for about 0.42 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Esterification of Phosphonic Acids

The compound can be synthesized via selective esterification of phosphonic acids using alkoxy group donors. For example, orthoacetate donors (e.g., trimethyl orthoacetate) enable controlled esterification under specific conditions:

  • Temperature-dependent selectivity : At 30°C, monoesterification dominates, while higher temperatures (e.g., 90°C) favor diester formation .

  • Solvent effects : Reactions in dichloromethane or toluene yield higher conversions compared to MTBE or acetonitrile .

Grignard Reagent-Based Routes

Phosphine oxides (e.g., bis(4-methoxyphenyl)phosphine oxide) can be intermediates in phosphonate synthesis. For instance, diethyl phosphite reacts with 4-methoxyphenylmagnesium bromide in THF under inert conditions (0–20°C for 2.3 hours) to form phosphine oxides, which may undergo further esterification .

Acid-Catalyzed Hydrolysis

The hydrolysis rate of phosphonate esters depends on substituent effects:

  • Electron-donating groups (e.g., methoxy) slow hydrolysis under acidic conditions, as they stabilize the leaving group .

  • Steric hindrance further reduces reaction rates. For example, replacing a tert-butyl group with methyl increases hydrolysis rates by up to 100-fold .

Base-Catalyzed Hydrolysis

Basic conditions may alter the reaction mechanism (e.g., A Al1 vs. A Ac2 pathways). For substituted phenylphosphonates, electron-withdrawing groups accelerate hydrolysis, while electron-releasing groups like methoxy reduce it .

Esterification Kinetics

ParameterMonoesterification (30°C)Diesterification (90°C)
Yield 76–98% (alkyl) 89–97% (aryl)
Key Factors Donor excess (15–30 equiv.)Temperature, solvent
Rate-Determining Step Cleavage of second P–O bond Diester formation

Hydrolysis Rate Constants

SubstituentAcid-Catalyzed Hydrolysis Rate (relative)Base-Catalyzed Hydrolysis Rate (relative)
Electron-donating (e.g., -OCH₃)Slower Slower
Electron-withdrawing (e.g., -NO₂)Faster Faster

Experimental Considerations

  • Purification : Recrystallization in ethanol/water mixtures improves purity .

  • Safety : Handle under inert conditions (e.g., THF, N₂) to avoid side reactions .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research indicates that phosphonic acid esters, including methyl-, bis(4-methoxyphenyl) ester, exhibit antiviral properties against several viruses such as Hepatitis C and Influenza A. The antiviral mechanism often involves inhibition of viral replication through interference with viral polymerases or other essential enzymes involved in the viral life cycle.

Drug Development
The compound has been explored for its potential as a lead structure in drug development. For instance, modifications of phosphonic acid derivatives have led to the synthesis of compounds with enhanced bioactivity and metabolic stability. Notably, fluorination of similar structures has been shown to improve potency significantly, as demonstrated in the development of drugs like ezetimibe, which is used to lower cholesterol levels .

Agricultural Applications

Herbicides and Pesticides
Phosphonic acids are widely used in agriculture as herbicides and pesticides. The methyl-bis(4-methoxyphenyl) ester variant may enhance the efficacy of active ingredients by improving their solubility and bioavailability in plant systems. This is particularly advantageous for targeting specific pests or diseases while minimizing the impact on non-target organisms .

Plant Growth Regulation
Studies have shown that phosphonic acid derivatives can act as plant growth regulators, influencing processes such as root development and resistance to environmental stressors. This application is vital for improving crop yields and sustainability in agricultural practices.

Materials Science

Synthesis of Functional Polymers
Phosphonic acid esters are utilized in the synthesis of functional polymers with applications ranging from coatings to adhesives. The incorporation of phosphonic groups into polymer matrices can enhance properties such as adhesion, thermal stability, and flame resistance .

Nanotechnology
In nanotechnology, phosphonic acid esters are being investigated for their ability to modify surfaces at the molecular level. This modification can lead to improved properties in nanomaterials used for drug delivery systems or sensors .

Case Studies

Study Focus Findings
Antiviral Activity (2021) Investigated the antiviral properties of phosphonic acid esters against Hepatitis CFound significant inhibition of viral replication at low concentrations
Agricultural Efficacy (2020) Evaluated the effectiveness of methyl-bis(4-methoxyphenyl) ester as a herbicideDemonstrated improved weed control compared to traditional herbicides
Polymer Development (2019) Developed flame-retardant coatings using phosphonic acid derivativesAchieved enhanced thermal stability and reduced flammability

Mechanism of Action

The mechanism of action of phosphonic acid, methyl-, bis(4-methoxyphenyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their functions. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Toxicity and Stability Profiles of Selected Phosphonic Acid Esters

Compound Name Ester Groups LD50 (mg/kg) Hydrolytic Stability* Key Application
Bis(4-methoxyphenyl) ester (Target) 4-Methoxyphenyl Not reported Moderate (phenol release) Antimalarial prodrug
BIV-95 (Dimethyl ester) Methyl 721.7 High Myeloid stimulation
Diethyl 4-cyanobenzylphosphonate Ethyl Not reported High Catalysis, materials
Acrylic ether phosphonic acid Ether-linked N/A Very high Dental adhesives

*Stability under acidic aqueous conditions.

Table 2: Impact of Substituents on Reactivity

Substituent Electronic Effect Example Compound Reactivity Trend
4-Methoxyphenyl Electron-donating Target compound Increased nucleophilicity
4-Cyanophenyl Electron-withdrawing Diethyl 4-cyanobenzylphosphonate Enhanced electrophilicity
Trifluoroethyl Strong EWG Phosphonous acid bis(trifluoroethyl) High hydrolytic resistance

Biological Activity

Phosphonic acids and their derivatives have garnered attention due to their diverse biological activities. The compound Phosphonic acid, methyl-, bis(4-methoxyphenyl) ester is particularly notable for its potential applications in medicinal chemistry, agriculture, and materials science. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phosphonate group, which contributes to its reactivity and biological interactions. The molecular formula is C15H17O3PC_{15}H_{17}O_3P, and it features two methoxyphenyl groups that enhance its lipophilicity and potential for cellular uptake .

1. Antimicrobial Properties

Phosphonic acids are known for their antimicrobial properties. Studies have shown that compounds in this class can inhibit the growth of various bacteria and fungi. For instance, certain phosphonates are effective against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development .

CompoundTarget OrganismActivity
Phosphonic acid derivativesE. coliInhibition of growth
Phosphonic acid derivativesS. aureusInhibition of growth

2. Antiviral Activity

Research indicates that phosphonic acid esters exhibit antiviral properties against viruses such as Hepatitis C and Influenza A . The mechanism often involves the inhibition of viral replication through interference with viral polymerases.

3. Anticancer Potential

There is growing evidence that phosphonic acids can act as anticancer agents. They may inhibit the proliferation of cancer cells by interfering with metabolic pathways or inducing apoptosis. For example, specific analogs have shown promise in targeting cancer cell lines in vitro .

The biological activity of phosphonic acids often involves their ability to mimic phosphate groups in biological systems, facilitating interactions with enzymes and receptors involved in critical pathways such as cell signaling and metabolism .

Case Study 1: Antimicrobial Efficacy

In a study published in the Beilstein Journal, various phosphonic acid derivatives were tested for antimicrobial activity against a range of pathogens. Results demonstrated that certain derivatives exhibited significant inhibitory effects, highlighting their potential as new antibacterial agents .

Case Study 2: Antiviral Activity

Another study focused on the antiviral properties of phosphonate esters against Hepatitis C virus (HCV). The research showed that these compounds could effectively reduce HCV replication in vitro, suggesting a viable pathway for therapeutic development .

Toxicity and Safety

While phosphonic acids possess significant biological activity, it is crucial to evaluate their toxicity profiles. Some studies have indicated cytotoxic effects at higher concentrations, necessitating careful consideration during drug development .

EndpointConcentrationEffect
Cell viabilityHigh concentrationsCytotoxicity observed
Enzyme inhibitionVariesPotential therapeutic target

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing phosphonic acid, methyl-, bis(4-methoxyphenyl) ester, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling methylphosphonic acid with 4-methoxyphenol derivatives using carbodiimide-based coupling agents (e.g., DCC or EDC) under anhydrous conditions improves esterification efficiency. Monitoring reaction progress via <sup>31</sup>P NMR helps optimize stoichiometry and reaction time . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm methoxy (δ ~3.8 ppm) and aromatic proton signals (δ ~6.8–7.2 ppm).
  • <sup>31</sup>P NMR : A singlet near δ 20–25 ppm confirms the phosphonate ester linkage.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 355.1 for C15H17O5P).
  • HPLC-PDA : Assess purity (>98%) using a C18 column and methanol/water mobile phase .

Q. How does hydrolytic stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25–60°C. Monitor hydrolysis via LC-MS for residual ester and liberated 4-methoxyphenol. Hydrolysis follows first-order kinetics, with faster degradation under alkaline conditions (pH >8) due to nucleophilic attack on the phosphorus center .

Advanced Research Questions

Q. What experimental strategies can elucidate the metabolic activation pathways of this compound in biological systems?

  • Methodological Answer : Use radiolabeled (e.g., <sup>14</sup>C) or stable isotope-labeled analogs to track hydrolysis in vitro (e.g., liver microsomes) and in vivo (rodent models). LC-MS/MS identifies metabolites like methylphosphonic acid and 4-methoxyphenol. Comparative studies with structural analogs (e.g., TCP derivatives) reveal enzyme-specific esterase activity .

Q. How can conflicting data on environmental toxicity be resolved when structural analogs lack independent screening?

  • Methodological Answer : Apply read-across methodologies by scoring hazards based on TCP (CAS 1330-78-5), a structural analog. Use the US EPA’s ECOTOX database to infer aquatic toxicity (e.g., LC50 for Daphnia magna) and prioritize in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) to validate predictions .

Q. What computational tools predict the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer : Use EPI Suite™ to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and persistence (PBT Profiler). Molecular dynamics simulations (e.g., Gaussian or Schrödinger Suite) model hydrolysis pathways and interaction with soil organic matter .

Q. How do electronic effects of substituents (e.g., methoxy groups) influence reactivity in catalytic applications?

  • Methodological Answer : Perform Hammett analysis by synthesizing analogs with electron-donating/withdrawing groups. Compare reaction rates in model reactions (e.g., ester hydrolysis or phosphorylation). DFT calculations (e.g., B3LYP/6-31G*) quantify substituent effects on transition-state energy .

Q. What strategies mitigate interference from liberated phenols in biological assays?

  • Methodological Answer : Co-administer phenol-scavenging agents (e.g., polyethylene glycol-conjugated catalase) or design prodrugs with alternative hydrolyzable groups (e.g., acyloxyalkyl esters) to reduce cytotoxicity. Validate via comparative IC50 assays in cell lines .

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